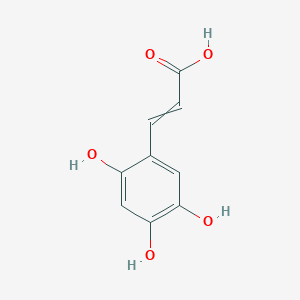
3,4,6-Trihydroxycinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trihydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Hydroxycinnamic acids are commonly found in various plants and are integral to plant metabolism and defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of cinnamic acid to produce hydroxycinnamic acids . Another approach involves the use of chemical reagents such as boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes utilizing microbial fermentation. For instance, engineered strains of Pseudomonas aeruginosa have been used to produce hydroxycinnamic acids through the bioconversion of simple phenolic compounds . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted hydroxycinnamic acids, quinones, and reduced alcohol derivatives.
Scientific Research Applications
3,4,6-Trihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of cosmetics and skincare products for its antioxidant benefits.
Mechanism of Action
The mechanism of action of 3,4,6-Trihydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the aromatic ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
3,4,6-Trihydroxycinnamic acid can be compared with other hydroxycinnamic acids such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Known for its potent antioxidant activity.
Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): Exhibits strong anti-inflammatory and UV-protective properties.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Used in the synthesis of various phenolic compounds.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids .
Properties
CAS No. |
56437-15-1 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14) |
InChI Key |
GUOJZFSYQUIYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


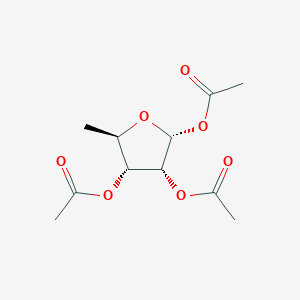
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
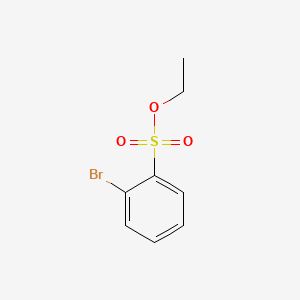
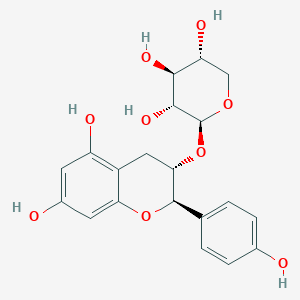
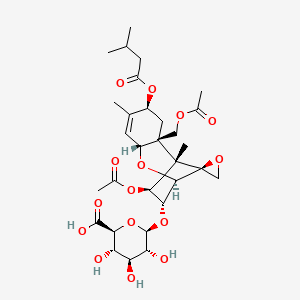
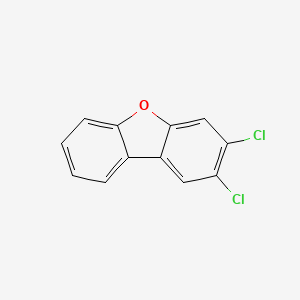

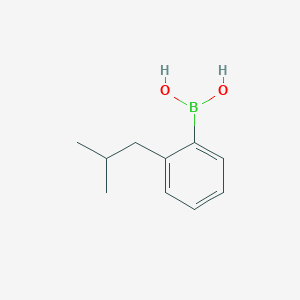
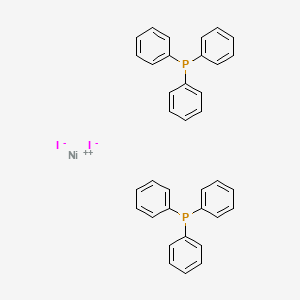
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
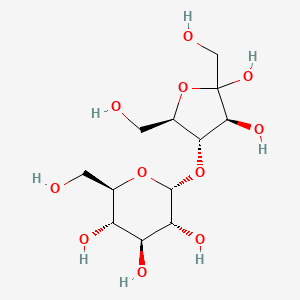
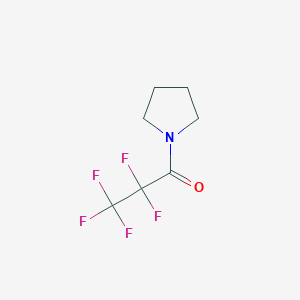
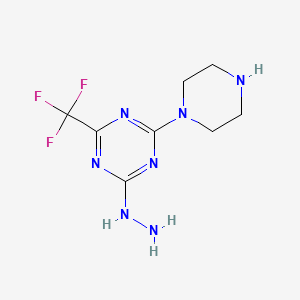
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
